Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate
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Overview
Description
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate typically involves the protection of the amino group in the piperidine ring using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for the precise introduction of the tert-butoxycarbonyl group into the piperidine ring, resulting in high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and bases (e.g., TEA, NaH). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the stability of the intermediates and the final product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can modulate the activity of enzymes and receptors by altering their conformation and binding properties . The molecular targets and pathways involved include various enzymes and receptors in the central nervous system, where the compound can act as an inhibitor or modulator .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: Similar in structure but with an azetidine ring instead of a piperidine ring.
Tert-butyl ((2S,3R)-3-hydroxy-4-((N-isobutyl-2-(methylthio)benzo[d]thiazole)-6-sulfonamido)-1-phenylbutan-2-yl)carbamate: Contains additional functional groups, making it more complex.
Uniqueness
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of stereochemically pure compounds and in studies of chiral recognition .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-2-methylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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